molecular formula C12H20N4O B1482060 (1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 2097977-77-8

(1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No. B1482060
M. Wt: 236.31 g/mol
InChI Key: USDMUORZIBDGOF-UHFFFAOYSA-N
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Description

1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol, also known as CPMPT, is an organic compound belonging to the family of triazoles. It is a colorless to pale yellow crystalline solid with a molecular weight of 212.28 g/mol. CPMPT is a highly versatile compound that has been used in various scientific research applications, including the synthesis of other organic compounds, the study of biochemical and physiological effects, and the development of new laboratory experiments.

Scientific Research Applications

Catalyst for Huisgen 1,3-Dipolar Cycloadditions

The compound , closely related to triazole derivatives, has been utilized in scientific research as a catalyst. For instance, a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, which shares a structural motif with the compound of interest, was developed for use in the Huisgen 1,3-dipolar cycloaddition reactions. This ligand, when complexed with CuCl, was found to be an outstanding catalyst for such reactions, offering low catalyst loadings, short reaction times at room temperature, and compatibility with free amino groups (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

Corrosion Inhibition

Another application of triazole derivatives, which are structurally related to the specified compound, is in corrosion inhibition. A study on (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol (BTM) and its derivatives demonstrated their efficacy as corrosion inhibitors for mild steel in acidic media. The triazole derivatives were found to adsorb on the mild steel surface, offering protection against corrosion, suggesting potential applications for the compound in similar contexts (Ma, Qi, He, Tang, & Lu, 2017).

Crystal Structure Analysis

Research involving similar compounds has also focused on understanding their crystal structures. For example, the synthesis and crystal structure analysis of compounds with a piperidin-4-yl-methanol core have been conducted to explore their molecular conformations and interactions. These studies provide insights into the structural characteristics and potential reactivity of related compounds, including the one of interest (Girish et al., 2008).

Antimicrobial Activity

Compounds structurally related to (1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol have been explored for their biological activities, such as antimicrobial properties. The synthesis and evaluation of new pyridine derivatives, including those incorporating a triazole moiety, have been conducted to assess their effectiveness against various bacterial and fungal strains. These studies suggest potential research avenues for exploring the antimicrobial activities of the compound (Patel, Agravat, & Shaikh, 2011).

properties

IUPAC Name

[1-[1-(cyclopropylmethyl)piperidin-3-yl]triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c17-9-11-7-16(14-13-11)12-2-1-5-15(8-12)6-10-3-4-10/h7,10,12,17H,1-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDMUORZIBDGOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2CC2)N3C=C(N=N3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 2
(1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 3
Reactant of Route 3
(1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 4
(1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 5
(1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 6
(1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

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